molecular formula C17H16N4OS2 B5265522 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide

Cat. No.: B5265522
M. Wt: 356.5 g/mol
InChI Key: RZCYLVRJLRKKCA-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide X is not fully understood, but research suggests that it may act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 and matrix metalloproteinases. Additionally, this compound X has been found to activate the AMP-activated protein kinase pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound X has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound X has been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound X has been shown to protect neurons from oxidative stress-induced damage, potentially through its antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide X in lab experiments include its well-characterized chemical structure and its potential as a multifunctional agent with various biological activities. Additionally, this compound X has been found to have low toxicity in vivo, making it a safe candidate for further investigation. However, the limitations of using this compound X in lab experiments include its complex synthesis method and the need for specialized equipment and expertise. Additionally, the mechanism of action of this compound X is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for the investigation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide X. One possible direction is to further investigate its potential as an anti-inflammatory agent, with the aim of developing new treatments for inflammatory diseases. Additionally, further investigation into the anticancer properties of this compound X may lead to the development of new cancer therapies. Furthermore, the potential neuroprotective effects of this compound X could be explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of more efficient and cost-effective synthesis methods for this compound X could facilitate its use in future research.

Synthesis Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide X involves multiple steps and requires specialized equipment and expertise. The first step involves the preparation of the thiazole ring, which is then coupled with the pyrimidine ring in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to yield the final product. The synthesis of this compound X is a complex process that requires careful optimization to achieve high yields and purity.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide X has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, with research indicating that it can inhibit the production of inflammatory cytokines. Additionally, this compound X has been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Furthermore, this compound X has been studied for its potential as a neuroprotective agent, with research indicating that it can protect neurons from oxidative stress-induced damage.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-11-4-5-13(8-12(11)2)14-9-23-17(20-14)21-15(22)10-24-16-18-6-3-7-19-16/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCYLVRJLRKKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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